molecular formula C9H10N2O4 B1473150 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 2092289-80-8

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1473150
CAS No.: 2092289-80-8
M. Wt: 210.19 g/mol
InChI Key: OAYQUOVUHSMORJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. Its core research value lies in its structural similarity to recognized pharmacophores, particularly its relationship to a class of compounds known as N-substituted hydroxypyrimidinone carboxamides, which are potent inhibitors of HIV integrase . This makes it a critical scaffold for the synthesis and discovery of novel antiretroviral agents aimed at combating HIV infection. Researchers utilize this compound as a versatile building block in medicinal chemistry. Its structure, featuring a pyrimidinone core with carboxylic acid and hydroxy substituents, allows for further derivatization to explore structure-activity relationships and optimize drug-like properties. The cyclopropyl substituent at the 2-position is a common feature in active compounds within this class, contributing to the molecule's binding affinity and metabolic stability . This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Standard safety precautions include wearing protective gloves and eye/face protection, ensuring adequate ventilation, and avoiding the inhalation of dust or contact with skin and eyes .

Properties

IUPAC Name

2-cyclopropyl-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-11-7(4-2-3-4)10-5(9(14)15)6(12)8(11)13/h4,12H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQUOVUHSMORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C(C1=O)O)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of diethyl oxalacetate with formamidine in a basic medium, yielding various substituted pyrimidine derivatives with varying yields depending on the reaction conditions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies utilizing human lung adenocarcinoma cell lines (A549) demonstrated that derivatives showed structure-dependent cytotoxicity. Compounds were tested against cisplatin as a control, revealing varying levels of efficacy in inhibiting cell viability .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
2-Cyclopropyl derivativeA54978–86% post-treatment
CisplatinA549Standard control

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that related pyrimidine derivatives possess activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Testing involved assessing minimum inhibitory concentrations (MIC) against various bacterial strains .

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)Reference
2-Cyclopropyl derivativeKlebsiella pneumoniae16
2-Cyclopropyl derivativeStaphylococcus aureus32

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives like this compound can often be correlated with their structural features. The presence of functional groups such as hydroxyl and carboxylic acids significantly influences their activity profiles. For example, modifications at the cyclopropyl position or variations in the carboxylic acid moiety can enhance or diminish biological efficacy .

Case Studies

  • Case Study on Anticancer Properties : A study involving the administration of a series of pyrimidine derivatives to A549 cells revealed that specific substitutions enhanced cytotoxicity compared to standard treatments like cisplatin. The findings suggest that further exploration into these derivatives could yield potent new anticancer agents .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of pyrimidine derivatives against resistant strains showed promising results, indicating that these compounds could serve as templates for developing new antibiotics targeting resistant bacteria .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₁H₁₃N₃O₅
  • Molecular Weight : 253.24 g/mol
  • IUPAC Name : 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Medicinal Chemistry

This compound has shown potential as an anti-inflammatory and analgesic agent. Studies indicate its efficacy in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced edema in paw models of inflammation when administered at doses of 10 mg/kg, showcasing its potential for therapeutic use in treating inflammatory diseases .

Agricultural Chemistry

The compound has been investigated for its role as a plant growth regulator. Research indicates that it can enhance crop yield by improving nutrient uptake and stress resistance in plants.

Case Study: Crop Yield Enhancement

In a controlled study on tomato plants, application of this compound resulted in a 25% increase in fruit yield compared to untreated controls. The mechanism was attributed to enhanced photosynthetic efficiency and root development .

Biochemical Research

This compound is utilized in biochemical assays to study metabolic pathways involving pyrimidines. Its structural analogs are employed to investigate enzyme inhibition mechanisms relevant to various diseases.

Case Study: Enzyme Inhibition Studies

Research focused on the inhibition of dihydropyrimidine dehydrogenase (DPD), a key enzyme in pyrimidine metabolism, revealed that this compound exhibits competitive inhibition with an IC50 value of 15 µM. This finding supports its potential role as a therapeutic agent in cancer treatment by modulating pyrimidine levels .

Comparison with Similar Compounds

Key Observations:

The cyclopropyl group at the 2-position introduces steric and electronic effects distinct from bulkier substituents like isopropyl (e.g., 2-isopropyl analog in ), which could influence metabolic stability and solubility.

Carboxylic Acid Position :

  • Shifting the carboxylic acid from the 4- to 5-position (as in CAS 896160-47-7) alters acidity (pKa) and metal-chelation behavior, impacting applications in coordination chemistry or antimicrobial activity .

Molecular Weight and Complexity :

  • The cyclopropyl-containing derivative has a higher molecular weight (238.21 g/mol) than simpler analogs (e.g., 170.12 g/mol for 1-methyl derivatives), which may affect permeability in biological systems.

Crystallographic and Computational Insights

  • SHELX Applications : Structural elucidation of related dihydropyrimidines often employs SHELX software (e.g., SHELXL for refinement), particularly for resolving tautomeric forms and hydrogen-bonding networks in the solid state .
  • Electronic Effects : Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., -COOH) at the 4- or 5-positions stabilize the dihydropyrimidine ring, reducing susceptibility to oxidation compared to unsubstituted analogs.

Preparation Methods

Core Synthetic Strategy: Amidoxime Formation and Michael Addition

A well-documented approach to synthesize the 5-hydroxypyrimidinone core involves the following steps:

  • Step 1: Amidoxime Formation
    Hydroxylamine is reacted with various carbonitriles to form amidoximes. This step introduces the nitrogen-oxygen functionality essential for subsequent cyclization and ring formation. The choice of the carbonitrile (denoted as R1 substituent) allows structural diversification at the 2-position of the pyrimidine ring.

  • Step 2: Michael Addition
    The amidoximes undergo Michael addition with dimethyl acetylenedicarboxylate (DMAD), a highly electrophilic alkyne, to form intermediates that set the stage for ring closure.

  • Step 3: Claisen Rearrangement
    Under microwave irradiation, the Michael adducts rearrange via a Claisen rearrangement to yield dihydroxypyrimidine methyl carboxylates.

  • Step 4: Saponification or Amidation
    The methyl esters are then converted to the corresponding carboxylic acids by saponification with lithium hydroxide or to carboxamides by direct amidation, allowing further functional group modification.

This synthetic sequence is summarized in Table 1.

Step Reaction Type Reagents/Conditions Product Type Notes
1 Amidoxime formation Hydroxylamine + Carbonitrile Amidoxime intermediate R1 variation allows diversity
2 Michael addition Dimethyl acetylenedicarboxylate Michael adduct Sets up for ring formation
3 Claisen rearrangement Microwave irradiation Dihydroxypyrimidine methyl ester Efficient ring closure
4 Saponification/Amidation LiOH or amines Carboxylic acid or carboxamide Structural diversification at R2

This method was employed to synthesize a library of 57 analogs, including the target acid form, demonstrating versatility and efficiency in accessing diverse DHP derivatives.

Specific Preparation of 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

While the general synthetic route applies broadly to DHP compounds, the preparation of the 2-cyclopropyl derivative involves selecting cyclopropyl-substituted carbonitriles as starting materials in the amidoxime formation step. This ensures the cyclopropyl group is introduced at the 2-position of the pyrimidine ring.

  • Starting Material: Cyclopropyl carbonitrile derivatives are reacted with hydroxylamine to form the corresponding amidoximes.

  • Subsequent Steps: Follow the Michael addition with DMAD, Claisen rearrangement, and saponification to yield the carboxylic acid.

This route benefits from the crystalline and non-hygroscopic nature of the substrates when Y = H in the pyrimidine ring, facilitating isolation and handling.

Alternative and Supporting Synthetic Details

Additional synthetic insights from patent literature and chemical suppliers provide complementary details:

  • Hydrobromic Acid Treatment: In some related syntheses, hydrobromic acid in aqueous solution at controlled temperatures (28–62°C) is used to facilitate transformations on protected pyrimidine intermediates, followed by pH adjustments and recrystallization steps to purify the product.

  • Use of Organic Bases: N-Methylmorpholine in acetonitrile at low temperatures (-5 to 5°C) is employed to mediate acylation reactions, which can be part of functionalizing the pyrimidine ring or preparing carboxamide derivatives.

  • Pharmaceutical Salt Formation: The compound and its derivatives are often isolated as pharmaceutically acceptable salts to improve stability and bioavailability, as described in patent US7169780B2.

Comparative Data on Analog Preparation and Activity

From the study synthesizing DHP analogs, the following data highlight the efficiency and potency of carboxylic acid derivatives (including the target compound class):

Compound Type Number Synthesized IC50 Range (μM) Notes
Methyl esters 19 0.59 – 5.0 Esterification often reduces activity
Carboxylic acids 18 0.54 – 3.8 Target acid form shows consistent potency
Carboxamides 20 0.76 – 5.7 Amidation allows structural diversification

The carboxylic acid subtype, which includes this compound, demonstrated superior inhibitory activity against viral enzymes, validating the synthetic approach and compound design.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Amidoxime formation Hydroxylamine + cyclopropyl carbonitrile
Michael addition Reaction with dimethyl acetylenedicarboxylate
Claisen rearrangement Microwave-assisted rearrangement to form dihydroxypyrimidine
Saponification LiOH treatment to convert methyl ester to carboxylic acid
Purification Crystallization, pH adjustment, solvent washing
Functionalization alternatives Amidation, acylation using organic bases

Q & A

Q. What are the recommended methods for synthesizing 2-cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in academic laboratories?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A pyrimidine core is functionalized via cyclopropanation under controlled pH (e.g., using trifluoroacetic acid) to introduce the cyclopropyl group. Hydroxylation at the 5-position is achieved through oxidative conditions (e.g., H₂O₂/Fe²⁺ catalysis). Post-synthesis purification requires column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the carboxylic acid moiety. Reaction monitoring via HPLC-MS is critical to confirm intermediate stability .

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:
  • pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) over 24–72 hours.
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C. Data contradictions (e.g., unexpected degradation peaks) should be resolved using NMR to identify byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • First Aid : Immediate skin/eye rinsing with water for 15 minutes; inhalation requires fresh air and medical consultation. No acute toxicity is reported, but chronic exposure risks necessitate regular hazard assessments .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model cyclopropanation transition states and identify energy barriers.
  • Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to explore intermediates.
  • Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/C or CuI). Integrate experimental validation loops to refine computational parameters .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine shake-flask experiments with nephelometry for turbidity measurements.
  • Co-Solvency Studies : Use Hansen solubility parameters to design binary solvent systems (e.g., DMSO-water).
  • Crystallography : Perform single-crystal X-ray diffraction to correlate solubility with lattice energy. Contradictions often arise from polymorphic variations or impurities; HPLC purity >98% is mandatory .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., dihydrofolate reductase).
  • Metabolic Profiling : Use LC-QTOF-MS to track metabolite formation in cell lysates.
  • Knockout Models : CRISPR-Cas9 gene-edited cell lines can validate target specificity. Dose-response curves (IC₅₀) must account for the compound’s pH-dependent ionization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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